
8-(2-aminoethylsulfanyl)-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-aminoethylsulfanyl)-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one is a complex organic compound that features a purine ring system with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-aminoethylsulfanyl)-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution of halopyridines using ethanol as a solvent with microwave heating. This method is efficient and yields high purity products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The process may also involve the use of catalysts to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
8-(2-aminoethylsulfanyl)-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Aplicaciones Científicas De Investigación
8-(2-aminoethylsulfanyl)-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Used in the synthesis of advanced materials and as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of 8-(2-aminoethylsulfanyl)-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-aminoethylsulfanylpyridines: These compounds share the aminoethylsulfanyl group but differ in the core structure.
Sulfenamides: These compounds contain sulfur-nitrogen bonds and are used in various applications, including pharmaceuticals and polymers.
Uniqueness
8-(2-aminoethylsulfanyl)-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one is unique due to its specific combination of functional groups and its purine ring system. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Propiedades
Número CAS |
6466-18-8 |
|---|---|
Fórmula molecular |
C9H13N5OS2 |
Peso molecular |
271.4 g/mol |
Nombre IUPAC |
8-(2-aminoethylsulfanyl)-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C9H13N5OS2/c1-13-6-5(7(15)14(2)9(13)16)11-8(12-6)17-4-3-10/h3-4,10H2,1-2H3,(H,11,12) |
Clave InChI |
CVTBDDZOQQKJEF-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=S)C)NC(=N2)SCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[Phenylsulfonyl]-1-nitropropane](/img/structure/B14720038.png)
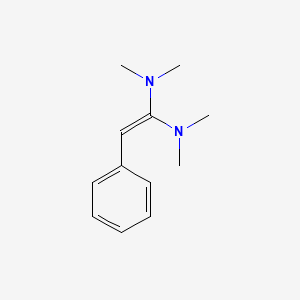
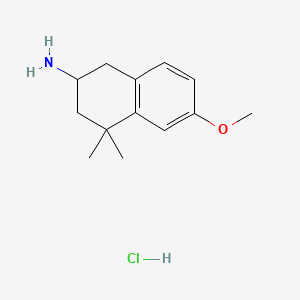
![Glycine, N-[(2-hydroxyphenyl)methylene]-](/img/structure/B14720063.png)
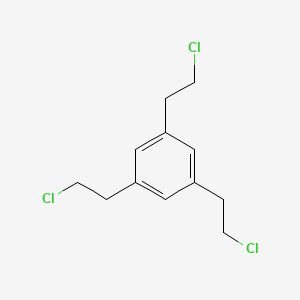

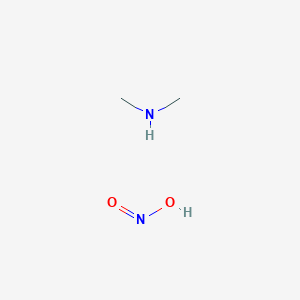

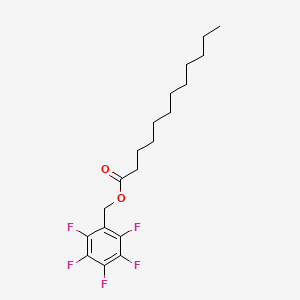
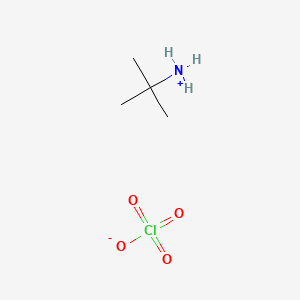
![1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14720108.png)

